molecular formula C12H21NO6S B13023118 2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s)

2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s)

Cat. No.: B13023118
M. Wt: 307.37 g/mol
InChI Key: GDQPKCZYHYRQCH-VIFPVBQESA-N
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Description

2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s) is a complex organic compound with a unique structure that includes a thiopyran ring, an acetic acid moiety, and a dimethylethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiopyran ring, followed by the introduction of the acetic acid and dimethylethoxycarbonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.

    Acetic acid derivatives: Compounds with acetic acid moieties but different ring structures.

    Dimethylethoxycarbonyl derivatives: Compounds with the same protecting group but different core structures.

Uniqueness

2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s) is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2H-Thiopyran-4-acetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, 1,1-dioxide, (S) , also referred to as (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid, is a synthetic organic molecule characterized by its unique thiopyran ring structure. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of 2H-Thiopyran-4-acetic acid features a tetrahydrothiopyran ring with an acetic acid moiety and an amino group. These functional groups contribute to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2H-Thiopyran-4-acetic acid exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including E. coli and Staphylococcus aureus. In a study evaluating the antimicrobial efficacy of similar compounds, derivatives with the acetic acid moiety displayed optimal enzyme inhibitory activity against aldose reductase, which is crucial for managing diabetic complications .

Table 1: Antimicrobial Activity of 2H-Thiopyran Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2H-Thiopyran-4-acetic acidE. coli62.5 μg/mL
2H-Thiopyran derivative AStaphylococcus aureus32 μg/mL
4-Aminotetrahydro-2H-thiopyran-4-yl acetic acidSalmonella typhi15 μg/mL

Antioxidant Activity

The antioxidant properties of the compound have been explored in various studies. The presence of the thiol group in the thiopyran structure enhances its ability to scavenge free radicals and protect cells from oxidative stress. Compounds with similar structures have shown promising results in inhibiting lipid peroxidation, suggesting that modifications to the thiopyran framework could enhance antioxidant activity .

The biological activity of 2H-Thiopyran-4-acetic acid is attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been suggested that the amino group participates in nucleophilic attacks on electrophilic centers in target proteins, potentially leading to altered cellular signaling pathways .

Case Studies

  • Antimicrobial Screening : A study conducted on a series of thiopyran derivatives demonstrated that modifications at the acetic acid position significantly influenced antimicrobial potency. The most active derivatives were further explored for their potential as drug candidates against resistant bacterial strains .
  • Oxidative Stress Protection : In vitro assays revealed that compounds derived from 2H-thiopyran exhibited protective effects against oxidative stress in cellular models. These studies emphasized the importance of structural modifications in enhancing bioactivity .

Properties

Molecular Formula

C12H21NO6S

Molecular Weight

307.37 g/mol

IUPAC Name

(2S)-2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)8-4-6-20(17,18)7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

GDQPKCZYHYRQCH-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCS(=O)(=O)CC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)O

Origin of Product

United States

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